Jellein-3
Description
Contextualization of Jellein-3 within the Jellein Peptide Family
This compound belongs to the jelleine family, a group of four peptides (Jelleines I-IV) identified in the royal jelly of the honeybee, Apis mellifera. nih.govnih.gov These oligopeptides are relatively short, composed of 8-9 amino acid residues. nih.govnih.govmdpi.com They share a conserved sequence of seven amino acid residues (PFKLSLH) and differ primarily in modifications at their C- or N-termini. nih.gov Jelleines I-III are characterized by a leucine (B10760876) residue added to the C-terminal portion and have demonstrated antimicrobial activity in vitro, suggesting the importance of this residue for activity within the family. nih.govresearchgate.net Jelleines are generated through the processing of the C-terminal region of major royal jelly protein 1 (MRJP-1). nih.govnih.govresearchgate.net
Historical Perspectives on this compound Discovery and Isolation from Apis mellifera Products
The jelleine peptides, including this compound, were introduced and published in 2004 by Renato Fontana et al. researchgate.net These peptides were discovered and isolated from the royal jelly of Africanized Apis mellifera honeybees. researchgate.net The isolation process involved fractionating the low molecular weight fraction (<3 kDa) of royal jelly using reverse phase-HPLC. researchgate.net Subsequent sequencing using Q-Tof-MS/MS allowed for the identification of the individual jelleine peptides, including Jellein-III with the sequence EPFKLSLHL-NH₂. researchgate.net These peptides were found to be constitutively produced by worker bees and secreted into royal jelly. researchgate.net
Overview of Current Research Paradigms and Significance of this compound
Current research on this compound largely focuses on its biological activities, particularly its antimicrobial properties. nih.govmdpi.com this compound, along with Jellein-I and Jellein-II, has shown promising antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria and yeasts. mdpi.comresearchgate.netresearchgate.net Its significance lies in its potential as a naturally derived antimicrobial agent. nih.govmdpi.com Studies have also investigated its presence as cargo within extracellular vesicles (EVs) isolated from honey and royal jelly, suggesting a potential role in the antibacterial effects observed in these bee products. dovepress.comnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govmdpi.com Research is ongoing to understand its mechanism of action and potential therapeutic applications. mdpi.com
Detailed Research Findings
This compound has been characterized as a short antimicrobial peptide consisting of 9 amino acid residues. dovepress.comresearchgate.net Its sequence is EPFKLSLHL-NH₂. researchgate.net
Research has demonstrated the antibacterial effects of this compound against a range of Gram-positive bacteria. dovepress.comresearchgate.net While Jellein-I and Jellein-II have broader activity spectra, Jellein-III has shown activity against Staphylococcus aureus, Staphylococcus saprophyticus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Another study indicated Jellein-III was the most active against Staphylococcus epidermidis. researchgate.net
This compound, alongside other jelleines, is a positively charged peptide, typically with a charge of +1 or +2 at physiological pH (7.2). mdpi.comresearchgate.net This positive charge, along with its hydrophobic residues (38-50%), is thought to be crucial for its interaction with the anionic microbial cell membranes. mdpi.com
Recent studies have identified this compound as a component within extracellular vesicles found in honey and royal jelly. dovepress.comnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govmdpi.com These EVs have also demonstrated antibacterial properties, suggesting that this compound may contribute to this effect. dovepress.commdpi.comnih.govmdpi.com
While detailed quantitative data specifically for this compound's minimum inhibitory concentrations (MICs) across a wide range of bacteria were not consistently available across the search results, the qualitative findings highlight its established antibacterial activity, particularly against certain Gram-positive strains.
Here is a summary of some reported activities and characteristics:
| Characteristic | Description | Source(s) |
| Peptide Family | Jelleine | nih.govnih.gov |
| Source | Royal Jelly of Apis mellifera | nih.govresearchgate.net |
| Sequence | EPFKLSLHL-NH₂ | researchgate.net |
| Length | 9 amino acids | dovepress.comresearchgate.net |
| Charge (at pH 7.2) | +1 or +2 (hypothetical net charge) | mdpi.comresearchgate.net |
| Hydrophobicity | 38-50% hydrophobic residues | nih.govnih.govmdpi.com |
| Activity | Antibacterial (Gram-positive and some Gram-negative bacteria), Antifungal | mdpi.comresearchgate.netresearchgate.net |
| Found in EVs from Honey | Yes | dovepress.comnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govmdpi.com |
Note: The interactive data table feature is not directly supported in this text-based format. The information is presented in a markdown table for clarity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
EPFKISIHL |
Origin of Product |
United States |
Advanced Structural Characterization and Analog Design of Jellein 3
Methodologies for Elucidating Jellein-3 Tertiary and Quaternary Structures
Determining the three-dimensional structure of this compound and how it interacts with other molecules is essential for understanding its mechanism of action. Various spectroscopic and crystallographic methods are utilized for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound in Solution
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules, including peptides, in solution. It provides detailed information about the local chemical environment of atoms and their spatial relationships. Advanced NMR techniques, such as 1D and 2D experiments, are routinely used for structural elucidation of organic compounds and peptides. mdpi.comipb.pt While specific detailed NMR data for this compound's tertiary and quaternary structure were not extensively found in the search results, NMR is a standard method for peptide structure determination. openagrar.deresearchgate.net Studies on related peptides and organic molecules highlight the capability of NMR to differentiate between various atomic environments and elucidate structural details. mdpi.comipb.pt
X-ray Crystallography of this compound and its Complexes with Biological Targets
X-ray crystallography is a primary technique for obtaining high-resolution three-dimensional structures of molecules in crystalline form. nih.govglycoforum.gr.jp This method involves crystallizing the peptide, or its complex with a biological target, and then analyzing the diffraction pattern produced when exposed to an X-ray beam. nih.govglycoforum.gr.jp The diffraction data allows for the calculation of electron density maps, from which the molecular structure can be built and refined. nih.gov While a specific crystal structure for this compound was not identified, X-ray crystallography is widely used for determining the structures of proteins and peptides, including their interactions with other molecules. nih.govglycoforum.gr.jprcsb.org This technique can provide insights into the precise binding sites and mechanisms when this compound interacts with biological targets.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are actively pursued to potentially improve its research potency, stability, or target specificity. researchgate.netnih.govresearchgate.net
Rational Design Strategies for Enhanced this compound Research Potency
Rational design involves modifying the structure of a bioactive compound, such as this compound, to create new molecules with desired characteristics. slideshare.netnih.gov This often involves considering the relationship between the chemical structure and biological activity (structure-activity relationship or SAR). nih.govmdpi.comjournalirjpac.comnih.gov For antimicrobial peptides like jelleins, rational design strategies focus on optimizing properties such as chain length, net charge, hydrophobicity, and amphiphilicity, which are crucial for membrane interactions and antimicrobial activity. nih.govmdpi.comsci-hub.se Site-directed mutation, which involves adding, deleting, or replacing amino acid residues, is a common rational design approach for redesigning natural antimicrobial peptides. nih.govsci-hub.se For example, studies on jellein analogs have shown that substitutions at specific positions can significantly impact antimicrobial activity. researchgate.netresearchgate.net The presence of a conserved core sequence and the importance of N- and C-terminal residues in jelleins provide a basis for targeted modifications. researchgate.netresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) of this compound and its Modified Forms
Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for chemically synthesizing peptides, including this compound and its modified forms. bachem.compowdersystems.comcsic.es This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.compowdersystems.comcsic.es SPPS simplifies the synthesis and purification process compared to solution-phase methods. bachem.comcsic.es The synthesis proceeds through a cyclical process involving deprotection of the N-terminus, washing steps, and coupling of the next protected amino acid. bachem.compowdersystems.com Once the desired peptide sequence is assembled, it is cleaved from the resin. bachem.compowdersystems.com Jelleines have been synthesized on solid phase, demonstrating the applicability of SPPS for their production. SPPS allows for the facile incorporation of modified or non-natural amino acids, enabling the creation of a wide range of this compound analogs for research purposes. powdersystems.comcsic.es
Site-Directed Mutagenesis and Truncation Studies on this compound Sequence
Site-directed mutagenesis is a fundamental molecular biology technique used to introduce specific alterations into a gene sequence, enabling the study of protein structure and function nih.govcreative-biostructure.comspringernature.com. This technique allows for targeted changes such as insertions, deletions, and substitutions creative-biostructure.com. Truncation studies, often facilitated by site-directed mutagenesis to introduce stop codons, involve creating shortened versions of a protein to understand the role of specific regions or residues nih.govresearchgate.net. While the provided search results discuss site-directed mutagenesis and truncation in a general context and in relation to other proteins nih.govcreative-biostructure.comspringernature.comresearchgate.net, specific detailed research findings on site-directed mutagenesis and truncation studies directly applied to the this compound sequence were not explicitly found within the provided snippets. However, given that this compound is derived from MRJP-1 researchgate.net, such studies could potentially involve investigating the processing site of MRJP-1 or the minimal sequence required for this compound's activity.
Computational Modeling of this compound Structural Modifications
Computational modeling plays a significant role in understanding and predicting the effects of structural modifications on biological molecules mdpi.comnih.govmdpi.comresearchgate.net. Techniques such as molecular docking and molecular dynamics simulations are used to model the interaction between ligands (like peptides) and receptors or membranes, providing insights into the chemical nature of binding processes and guiding the design of modified compounds mdpi.com. Computational models can help predict the three-dimensional structure of molecules and analyze how alterations might affect their interactions and properties nih.govresearchgate.net. While the provided search results discuss the application of computational modeling in structural biology and drug design generally mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net, specific computational modeling studies focused on this compound structural modifications were not detailed. Such studies could potentially involve simulating the interaction of this compound and its analogs with bacterial membranes to understand the impact of sequence changes or post-translational modifications on membrane binding and disruption.
Post-Translational Modifications and Their Research Implications for this compound
Post-translational modifications (PTMs) are covalent changes to amino acids that occur after protein synthesis, significantly increasing the functional diversity of the proteome mdpi.comnih.govthermofisher.comfrontiersin.org. PTMs can affect protein structure, function, localization, and interactions mdpi.comnih.govthermofisher.comfrontiersin.org. Over 400 distinct PTMs have been reported, including amidation, disulfide bond formation, and glycosylation mdpi.comnih.govfrontiersin.org. Understanding PTMs is critical in studying cell biology and disease mdpi.comthermofisher.com.
Molecular Mechanisms of Jellein 3 Action in Biological Systems
Jellein-3 Interactions with Cellular Membranes and Components
The initial and most critical interaction of this compound with target cells occurs at the cellular membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of microbial and certain cancer cell membranes, initiating a series of disruptive events.
Membrane Permeabilization and Pore Formation Mechanisms
This compound's primary mode of action is the permeabilization of the cell membrane, a process that can occur through several proposed mechanisms, including the "barrel-stave," "toroidal pore," and "carpet" models. While direct structural studies on this compound's pore-forming mechanism are still emerging, the behavior of similar antimicrobial peptides (AMPs) provides a framework for understanding its action.
In the barrel-stave model , this compound monomers would insert perpendicularly into the lipid bilayer, aggregating to form a barrel-like channel. The hydrophobic regions of the peptide would align with the lipid core of the membrane, while the hydrophilic regions would face inward, creating an aqueous pore that allows for the unregulated passage of ions and small molecules.
Alternatively, the toroidal pore model suggests that this compound peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups nih.govresearchgate.netelifesciences.org. This model results in a more significant disruption of the membrane structure.
The carpet model proposes a different, non-pore-forming mechanism where this compound peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer researchgate.netnih.govresearchgate.net. Once a threshold concentration is reached, this "carpet" of peptides would disrupt the membrane's curvature and integrity, leading to micellization and eventual breakdown of the membrane in a detergent-like manner nih.gov.
Scanning electron microscopy studies on the closely related Jellein-1 have shown morphological changes on bacterial surfaces, including membrane shrinkage, depressions, and the formation of pores, supporting the general mechanism of membrane disruption for the Jellein family of peptides.
This compound Binding to Anionic Membrane Lipids and Their Consequences
The selectivity of this compound for microbial and cancer cells over healthy mammalian cells is largely attributed to differences in membrane composition. Microbial and cancer cell membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (CL), which carry a net negative charge nih.govnih.govresearchgate.net. In contrast, the outer leaflet of healthy mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a neutral charge.
The positive charge of this compound facilitates a strong electrostatic attraction to the anionic lipids on target cell surfaces. This initial binding is a critical step that concentrates the peptide at the membrane, preceding permeabilization. The interaction with anionic lipids can lead to several consequences:
Lipid Clustering: The binding of cationic this compound can induce the lateral segregation of anionic lipids within the membrane, creating domains enriched in these lipids. This clustering can alter the physical properties of the membrane, making it more susceptible to disruption.
Structural Perturbation: The insertion of this compound into the lipid bilayer disrupts the ordered arrangement of the phospholipids, affecting membrane fluidity and stability. Studies on other AMPs have shown that their interaction with anionic lipids can significantly alter membrane structure nih.govnih.gov.
Effects on Membrane Potential and Integrity in Target Cells
The permeabilization of the cell membrane by this compound leads to a rapid dissipation of the transmembrane potential. The formation of pores or defects in the membrane disrupts the electrochemical gradients of ions, such as H+, K+, and Na+, which are essential for cellular energy production and other vital functions. This process is known as membrane depolarization nih.govfrontiersin.orgnih.gov.
The loss of membrane potential has several immediate and severe consequences for the target cell:
Inhibition of ATP Synthesis: The proton motive force, which drives ATP synthesis, is dissipated, leading to a rapid depletion of the cell's energy currency.
Disruption of Transport: The transport of nutrients and other essential molecules across the membrane, which often relies on the membrane potential, is severely impaired.
Loss of Cellular Contents: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell death.
The ability of this compound to induce membrane depolarization is a key aspect of its rapid and potent antimicrobial and anticancer activities.
Intracellular Target Engagement and Signaling Pathway Modulation
While membrane disruption is a primary mechanism of this compound's action, evidence suggests that it can also translocate across the cell membrane to interact with intracellular components and modulate signaling pathways.
This compound Interaction with Genomic DNA and Replication Processes
Once inside the cell, this compound, due to its cationic nature, can interact with negatively charged molecules such as genomic DNA. Studies on Jellein-1 have demonstrated its ability to bind to bacterial genomic DNA, which can inhibit DNA replication and transcription processes nih.gov. This interaction can interfere with the function of enzymes crucial for these processes, such as DNA polymerases and topoisomerases nih.gov.
The binding of this compound to DNA can physically block the progression of the replication machinery or alter the DNA's conformation, making it an unsuitable template for replication or transcription. This inhibition of nucleic acid synthesis provides an additional layer to its antimicrobial and cytotoxic effects, ensuring cell death even if the initial membrane damage is not immediately lethal.
Table 1: Potential Intracellular Targets of this compound
| Target | Potential Effect of this compound Interaction |
|---|---|
| Genomic DNA | Inhibition of replication and transcription |
| DNA Polymerase | Blockade of DNA synthesis |
Modulation of Reactive Oxygen Species (ROS) Production
This compound has been implicated in the modulation of reactive oxygen species (ROS) production within target cells. ROS are chemically reactive molecules containing oxygen, such as superoxide anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). While ROS play roles in normal cellular signaling, their excessive production leads to oxidative stress, causing damage to lipids, proteins, and DNA.
The interaction of this compound with cellular membranes and its subsequent effects on cellular metabolism can lead to an increase in intracellular ROS levels. This elevated ROS production can contribute to cell death through several mechanisms:
Oxidative Damage: ROS can directly damage cellular components, leading to lipid peroxidation, protein oxidation, and DNA strand breaks.
Apoptosis Induction: In eukaryotic cells, including cancer cells, high levels of ROS can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways, such as the MAPK and p53 pathways nih.govresearchgate.netnih.gov.
The induction of ROS production by this compound represents a significant intracellular mechanism that complements its membrane-disruptive activity, particularly in its anticancer effects.
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Effect of this compound |
|---|---|
| Membrane Permeability | Increased |
| Membrane Potential | Depolarization |
| DNA Replication | Inhibited |
Influence on MAPK Signaling Pathway
This compound, as a component of Royal Jelly Extracellular Vesicles (RJEVs), is implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.netnih.govbiorxiv.org Research has demonstrated that RJEVs, which contain cargo molecules including this compound, MRJP1, and defensin-1, can decrease inflammation in macrophages induced by lipopolysaccharide (LPS) by blocking the MAPK pathway. researchgate.netnih.govbiorxiv.orgresearchgate.net
The effects of royalactin, another component of royal jelly, on developmental processes in bees are mediated by the increased activity of MAPK, which is triggered through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. researchgate.net Furthermore, the anti-inflammatory properties of specific fatty acids found in Royal Jelly have also been attributed to the modulation of the MAPK pathway. biorxiv.org While these findings point to the MAPK pathway as a key target for the bioactive components of Royal Jelly, studies specifically highlight that extracellular vesicles carrying this compound are instrumental in blocking this pathway to reduce inflammatory responses in macrophages. nih.govbiorxiv.org
Regulation of Gene Expression and Proteomic Profiles by this compound
The regulatory effects of this compound on gene expression appear to be mediated through its transport within extracellular vesicles (EVs). These vesicles can be loaded with functional oligonucleotides to modulate gene expression in parent cells, which are then packaged and released within the EVs. techscience.com This mechanism allows for the transfer of genetic material and subsequent control over genetic activity and immune regulation in the host. techscience.com
While direct regulation of specific genes by isolated this compound is not yet fully elucidated, its presence as cargo in honey-derived exosome-like EVs suggests a role in the broader regulatory functions of these vesicles. nih.govmdpi-res.com For instance, Royal Jelly as a whole is known to influence the expression of genes such as DNA methyltransferase 3 (DNMT3), which is important for long-term memory formation in queen bees. nih.gov Similarly, EVs derived from other sources, like Lactobacillus, have been shown to modulate host gene expression. nih.gov Therefore, it is plausible that this compound contributes to the gene regulatory effects observed from the EVs in which it is transported.
Enzyme Activity Modulation (e.g., Proteases)
Antimicrobial peptides (AMPs) as a class can exert their effects through various intracellular mechanisms, including the inhibition of enzyme activity. up.ac.za This represents a potential mode of action for this compound. However, current research primarily focuses on the interaction of Jelleins with proteases in the context of their own degradation. For example, Jellein peptides are known to be susceptible to digestion by enzymes such as pepsin. up.ac.za While this demonstrates an interaction, it does not confirm a role for this compound in modulating the activity of host or microbial enzymes. Further investigation is required to determine if this compound actively inhibits specific proteases or other enzymes as part of its biological function.
Mechanisms Underlying this compound Immunomodulatory Research
This compound is a key bioactive component found within Royal Jelly and honey, substances well-regarded for their immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net The peptide is often found as cargo within extracellular vesicles (EVs), which are recognized as crucial mediators in cellular communication and immune responses. nih.govbiorxiv.orgtechscience.com These vesicles can stimulate immunomodulatory effects that enhance the clearance of pathogens. techscience.com The delivery of this compound via these vesicles allows for direct interaction with host immune cells, such as macrophages, leading to a modulation of the inflammatory response. nih.govbiorxiv.org
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
A significant aspect of this compound's immunomodulatory function lies in its ability to regulate the production of pro-inflammatory cytokines. Research involving Royal Jelly Extracellular Vesicles (RJEVs), which carry this compound, has shown a marked decrease in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in LPS-stimulated macrophages. nih.govbiorxiv.org
Studies have demonstrated that RJEVs themselves are not pro-inflammatory. nih.govbiorxiv.org However, when introduced to macrophages that have been stimulated by LPS, they significantly inhibit cytokine production. A higher dose of RJEVs led to a substantial decrease in secreted IL-1β, IL-6, and TNF-α. nih.govbiorxiv.org Even at lower doses, a significant reduction in IL-6 and TNF-α secretion was observed. nih.govbiorxiv.org This anti-inflammatory action is a key mechanism behind the therapeutic potential of Royal Jelly and its constituents. researchgate.net
Table 1: Effect of Royal Jelly Extracellular Vesicles (RJEVs) on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Cytokine | RJEV Dose | Percentage Decrease Compared to LPS Control | Reference |
|---|---|---|---|
| IL-1β | High (10⁷ RJEVs) | 56.32% | nih.govbiorxiv.org |
| IL-1β | Low (10⁵ RJEVs) | 9.8% (Not significant) | nih.govbiorxiv.org |
| IL-6 | High (10⁷ RJEVs) | 58.08% | nih.govbiorxiv.org |
| IL-6 | Low (10⁵ RJEVs) | 15.99% | nih.govbiorxiv.org |
| TNF-α | High (10⁷ RJEVs) | 63.04% | nih.govbiorxiv.org |
| TNF-α | Low (10⁵ RJEVs) | 24.58% | nih.govbiorxiv.org |
Modulation of Host Immune Cell Counts (e.g., Haemocytes)
Information regarding the direct modulation of host immune cell counts, such as haemocytes, by this compound is not available in the provided search results. Research in this area has focused on the general insect immune system, noting that haemocyte numbers can be reduced in adult honeybees, but a direct causal link to this compound has not been established. theses.cz
Cellular and Organotypic Research Models for Jellein 3 Investigations
In Vitro Cellular Models for Efficacy and Mechanism Research
In vitro models are fundamental in characterizing the biological activities of Jellein-3, providing controlled environments to study its direct effects on various cell types and uncover the molecular pathways it influences.
Jellein peptides, including this compound, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov While much of the specific data focuses on Jellein-1, the Jellein family (I-III) is recognized for its antimicrobial potential. nih.gov Studies have established that these peptides can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary mechanism of action is believed to involve interaction with and disruption of the microbial cell membrane. nih.gov
Research has shown that Jelleins exhibit activity against various Candida species, with a predominantly fungicidal effect. researchgate.net The mode of action against fungal cells involves binding to polysaccharides on the cell wall and stimulating the production of reactive oxygen species (ROS). researchgate.net
Below is a data table summarizing the minimum inhibitory concentrations (MIC) for the closely related Jellein-1 against various bacteria and fungi, illustrating the general antimicrobial spectrum of the Jellein family.
Data sourced from studies on Jellein-1, a closely related peptide to this compound, to demonstrate the family's antimicrobial spectrum. nih.govmdpi.com
The antiparasitic properties of the Jellein family have been investigated using Leishmania parasite models. Research on the effects of Jellein peptides on Leishmania major, the causative agent of cutaneous leishmaniasis, has demonstrated their potential as anti-leishmanial agents. nih.gov In vitro studies have assessed the efficacy of Jelleins against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.gov
The mechanism of action against L. major promastigotes involves pore formation and alteration of the parasite's membrane potential, ultimately leading to a reduction in the number of viable parasites. nih.gov This membrane-disrupting activity is a common feature of many antimicrobial peptides.
The following table presents data on the inhibitory concentrations of Jellein peptides against Leishmania major.
Data reflects the activity of peptides from the Jellein family against different life stages of the Leishmania parasite. pulsus.com
Direct studies on the effect of isolated this compound on mammalian cell proliferation and cell cycle dynamics are limited. However, research on extracellular vesicles (EVs) derived from royal jelly (RJEVs) has shown that these vesicles, which contain this compound as part of their cargo, can influence mammalian cell behavior. dntb.gov.uanih.gov For instance, RJEVs have been observed to have a pro-migratory effect on mesenchymal stem cells and to increase fibroblast proliferation, which are key processes in wound healing. researchgate.net These effects are attributed to the complex cargo of the EVs, which includes not only this compound but also other proteins like Major Royal Jelly Protein 1 (MRJP1) and defensin-1. dntb.gov.uabiorxiv.org Therefore, while this compound is a component of a system that modulates cell proliferation, its individual contribution to this effect has not been fully elucidated.
A significant area of recent research has identified this compound as a cargo protein within extracellular vesicles derived from honeybee products. nih.govbiorxiv.orgresearchgate.net Specifically, this compound has been found in exosome-like EVs isolated from both royal jelly and honey. dntb.gov.uamdpi.com These EVs are understood to be a mode of intercellular communication. dntb.gov.uabiorxiv.org
Molecular analyses have confirmed the presence of this compound alongside other antimicrobial and functional proteins like MRJP1 and defensin-1 within these vesicles. nih.govbiorxiv.org The research suggests that these EVs, carrying this compound, play a role in the known biological activities of royal jelly and honey, such as their antibacterial and wound-healing properties. dntb.gov.uabiorxiv.org The internalization of these EVs by mammalian cells involves mechanisms such as membrane fusion, macropinocytosis, and clathrin-dependent endocytosis, which allows for the delivery of their cargo, including this compound, into the target cells. biorxiv.org
Currently, there is a lack of specific published research detailing the application of isolated this compound in advanced 3D cell culture or organoid models. These models, which more closely mimic the in vivo environment, represent a promising future avenue for investigating the therapeutic potential of this compound. nih.govnih.gov The use of 3D organotypic cultures could provide deeper insights into how this compound interacts with complex tissue structures, for example, in the context of wound healing or host-pathogen interactions.
Ex Vivo Tissue Culture and Functional Assays for this compound Research
This compound Effects on Isolated Primary Tissues and Their Functional Responses
There is a notable absence of published research specifically examining the effects of this compound on the contractility of smooth muscle tissues, such as the guinea pig ileum or rat aorta, in isolated organ bath experiments. Similarly, detailed investigations into its vasoactive properties on isolated blood vessels have not been reported.
While the Jellein family of peptides is known for its antimicrobial activity, some studies have indicated that this compound may not share the same level of potency as other members of the family. For instance, one study noted that at a concentration of 200 μg/mL, Jellein-2 and this compound exhibited no antibacterial activity against several tested strains, including Staphylococcus aureus and Listeria monocytogenes up.ac.za. Another review highlighted that the presence of a glutamate residue in the N-terminal region of this compound significantly diminishes its antimicrobial efficacy and solubility nih.gov.
These findings suggest that the biological activities of this compound may differ significantly from other Jelleins, but direct evidence of its effects on the functional responses of isolated primary tissues is not yet available.
Studies in Ex Vivo Perfusion Systems
Concurrent with the lack of data on isolated tissues, there are no specific studies utilizing ex vivo perfusion systems to evaluate the impact of this compound on whole organs or tissue constructs. This type of research is crucial for understanding the potential physiological or pharmacological effects of a compound in a more complex, organ-level environment.
The primary focus of research on the Jellein family has been their potential as antimicrobial agents. Jellein-I, for example, has been more extensively studied for its ability to disrupt bacterial cell membranes nih.gov. While one study identified this compound as part of the intravesicular cargo in honey-derived extracellular vesicles, the functional implications of this finding have not been explored in the context of tissue or organ responses up.ac.za.
Pre Clinical Research on Jellein 3 in in Vivo Animal Models
Efficacy Studies in Disease Models
In vivo efficacy studies are designed to determine if a compound can produce a desired therapeutic effect in an animal model simulating a specific disease condition. Research on Jellein-3 has explored its potential in various disease models, including those for antimicrobial, antiparasitic, anti-inflammatory, wound healing, and tumor growth modulation.
Animal Models for Antimicrobial and Antiparasitic Efficacy
Animal models are instrumental in evaluating the effectiveness of antimicrobial and antiparasitic agents against infections in a living host. Jelleines I-III have shown promising antimicrobial activity against various bacteria and fungi in vitro. mdpi.comnih.gov Specifically, Jellein-I has demonstrated efficacy in an in vivo infection model using Galleria mellonella larvae inoculated with L. monocytogenes, showing increased invertebrate survival at various concentrations. mdpi.com Treatment of mice with candidemia caused by C. albicans with Jellein-I resulted in reduced mortality. mdpi.com Studies have also investigated the anti-leishmanial effect of Jellein and its lauric acid conjugated form against Leishmania major parasites, noting that Jellein caused a limitation in the number of promastigotes by pore formation and changing the membrane potential. nih.gov While these studies often focus on Jellein-I, the jelleine family shares structural similarities and biological origins, suggesting potential for this compound as well, particularly as it has been identified alongside other antimicrobial components in royal jelly and its EVs. nih.govbiorxiv.orgmdpi.com Royal jelly-derived EVs, containing this compound, have shown bactericidal effects against S. aureus in vivo in mice, with no bacteria detected after 48 hours in mice treated with collagen gel containing RJDEVs. mdpi.com
Anti-inflammatory and Wound Healing Models
Animal models are also employed to assess the anti-inflammatory and wound healing properties of potential therapeutic agents. Royal jelly and its components, including jelleines, have been traditionally recognized for their anti-inflammatory and pro-regenerative effects. nih.govbiorxiv.orgresearchgate.net Studies using a splinted mouse model have demonstrated that royal jelly extracellular vesicles (RJEVs), which contain this compound, accelerate wound healing. nih.govbiorxiv.org RJEVs have been shown to modulate the inflammatory phase and cellular response in wound healing, suggesting a role for their cargo molecules, such as this compound, in these processes. nih.govbiorxiv.org Research on royal jelly in experimentally induced wounds in mice has indicated that it can enhance wound healing at a macroscopic level, particularly benefiting the granulation phase. researchgate.net Histological studies in geriatric mice treated with royal jelly showed significant improvements in re-epithelialization, angiogenesis, collagen deposition, and reduced inflammation. researchgate.net
Tumor Growth Modulation in Xenograft and Syngeneic Models
Xenograft and syngeneic animal models are widely used in cancer research to evaluate the effects of potential therapies on tumor growth. Xenograft models involve transplanting human cancer cells or tissues into immunodeficient mice, while syngeneic models use tumor cells derived from the same inbred strain of mice as the host, allowing for an intact immune system. pharmalegacy.comnih.govcrownbio.comaltogenlabs.com While the search results primarily highlight the anti-tumor potential of Jellein-I, noting its ability to indirectly modulate tumor cell growth, direct in vivo studies specifically on this compound's impact on tumor growth in xenograft or syngeneic models were not prominently found within the provided context. mdpi.comnih.gov However, the broader context of royal jelly components being investigated for various therapeutic effects, including potential anti-cancer properties, suggests this as an area of potential research for this compound. mdpi.com
Pharmacodynamic and Research Pharmacokinetic Investigations
Pharmacodynamic (PD) and pharmacokinetic (PK) studies in animal models are essential for understanding how a drug interacts with the body and how the body handles the drug, respectively. researchgate.netreactionbiology.comnih.govcatapult.org.uk These investigations provide crucial data on the drug's mechanism of action, exposure levels, distribution, metabolism, and excretion in a living system. researchgate.netaurigeneservices.comfda.goveuropa.eunih.gov
Assessment of Pharmacodynamic Markers in Animal Models
Pharmacodynamic studies in animal models assess the biological effects of a compound and its mechanism of action by measuring specific markers. reactionbiology.comcatapult.org.ukimmunologyresearchjournal.com For this compound, research on RJEVs (containing this compound) has shown their ability to decrease LPS-induced inflammation in macrophages by blocking the MAPK pathway in vitro. nih.govbiorxiv.org While this is an in vitro finding, it suggests a potential pharmacodynamic mechanism that could be investigated in vivo by examining inflammatory markers in animal models treated with this compound or RJEVs. In the context of anti-inflammatory and wound healing studies, pharmacodynamic markers could include levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα), assessment of inflammatory cell infiltration in tissues, and histological evaluation of tissue repair processes like re-epithelialization, angiogenesis, and collagen deposition. nih.govbiorxiv.orgresearchgate.netimmunologyresearchjournal.comjmp.ir
This compound Bioavailability and Distribution in Animal Systems (Research Context)
Pharmacokinetic studies in animal models are conducted to determine the bioavailability, distribution, metabolism, and excretion of a compound. researchgate.netaurigeneservices.comfda.goveuropa.eunih.govnih.gov Bioavailability refers to the rate and extent to which the active substance becomes available at the site of action. europa.eu Distribution describes how the compound is dispersed throughout the body's tissues and fluids. fda.govnih.govmdpi.com While detailed pharmacokinetic data specifically for isolated this compound in animal models were not extensively found within the provided search results, the presence of this compound within RJEVs, and studies showing RJEV internalization into mammalian cells, suggest that its delivery and distribution could be influenced by its association with these vesicles. nih.govbiorxiv.org RJEV internalization analysis demonstrated the involvement of membrane fusion as well as macropinocytosis or clathrin-dependent endocytosis into mammalian cells, indicating potential pathways for this compound uptake into cells when delivered via RJEVs. nih.govbiorxiv.org Further research would be needed to specifically characterize the absorption, distribution, metabolism, and excretion of this compound itself in various animal models to fully understand its pharmacokinetic profile. fda.goveuropa.eunih.gov
Data Table Example (Illustrative, based on findings regarding RJEVs containing this compound):
| Study Model | Compound/Delivery Method | Observed Efficacy | Relevant Cargo/Component | Citation |
| Splinted Mouse Model | RJEVs | Accelerated wound healing | This compound, Defensin-1, MRJP1 | nih.govbiorxiv.org |
| Mouse S. aureus Model | RJEVs (in collagen gel) | Bactericidal effect, no bacteria detected at 48h | This compound, Defensin-1, MRJP1 | mdpi.com |
| Mouse C. albicans Model | Jellein-I | Reduced mortality | Jellein-I | mdpi.com |
| Galleria mellonella (L. monocytogenes) | Jellein-I | Increased survival | Jellein-I | mdpi.com |
Considerations for Animal Model Selection and Research Design
The selection of an appropriate animal model is paramount in preclinical research to ensure the relevance and translatability of findings to human conditions. This process involves careful consideration of the biological question being addressed and the characteristics of the animal species nih.govnih.gov. Factors such as biological, anatomical, functional, and genetic similarities between the animal model and humans are crucial for selecting the most suitable model nih.gov. The research design must be robust, clearly defining study endpoints and incorporating rigorous methodologies to ensure the reliability and reproducibility of results. Poorly conducted preclinical research is a significant contributor to translational failure. Key aspects of research design include detailed protocols for animal care, procedures, and data collection.
Relevance of Animal Models to Biological Pathways
Animal models are chosen for their ability to mimic aspects of human disease or biological processes relevant to the compound being studied nih.govnih.gov. The relevance of an animal model to specific biological pathways is a key consideration. For instance, research on RJEVs containing this compound has utilized a splinted mouse model to investigate wound healing. This model is relevant because wound healing involves complex biological processes, including inflammation and cellular responses, which are potential targets of compounds like this compound. Studies in this model have explored the modulation of mesenchymal stem cell differentiation and the reduction of LPS-induced inflammation in macrophages by blocking the mitogen-activated protein kinase (MAPK) pathway, indicating the model's utility in examining pathways potentially influenced by components of RJEVs, including this compound. While these findings are attributed to RJEVs, they highlight the types of biological pathways that could be investigated in animal models when studying this compound.
Challenges in Translating Preclinical Animal Research Findings
Despite their importance, translating findings from preclinical animal research to human clinical trials presents significant challenges. Differences between humans and animal models in genetic background, developmental span, organ structure, and functions can limit the direct applicability of animal study results to human conditions. Many preclinical studies fail to replicate in human trials, a phenomenon often referred to as the "Lost in Translation" problem. Potential reasons for this include methodological differences between preclinical and clinical research, poor experimental designs, inappropriate data analysis, and issues with reproducibility. Animal models can sometimes be too homogeneous, lacking the genetic and biological diversity seen in human populations. Recognizing these limitations is essential, and strategies such as employing a wider range of models, incorporating more realistic environmental conditions, and better aligning studies between animals and patients are being explored to improve translatability.
Computational and Theoretical Approaches in Jellein 3 Research
Molecular Docking and Dynamics Simulations for Jellein-3 Target Identification
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a peptide like this compound interacts with its biological targets, such as bacterial membranes or specific proteins. mdpi.comnih.gov These simulations provide a dynamic, atom-level view of the binding process, conformational changes, and the stability of the peptide-target complex.
Molecular docking predicts the preferred orientation (pose) of a ligand when it binds to a receptor, as well as the strength of that interaction (binding affinity). elifesciences.orgnih.gov For this compound, docking studies are crucial for identifying potential molecular targets and understanding the initial steps of its mechanism of action. While specific docking studies targeting this compound are not extensively detailed in the available literature, the principles are well-established from research on other antimicrobial peptides (AMPs) and related Jelleins. mdpi.comnih.gov
The primary target for many AMPs, including the Jellein family, is the microbial cell membrane. nih.gov Docking simulations would typically model the interaction of this compound with lipid bilayers mimicking bacterial membranes. The process involves:
Model Preparation : Creating three-dimensional structures of this compound and the target membrane.
Docking Simulation : Using algorithms to explore various binding poses of this compound on the membrane surface.
Scoring and Analysis : Calculating the binding energy for each pose to identify the most stable and likely interaction mode. u-strasbg.fr
Key findings from comparative studies of the Jellein family suggest that electrostatic interactions are critical. This compound has a net positive charge of +1 at physiological pH, which is lower than that of Jellein-I and Jellein-II (+2). nih.gov This decreased charge is predicted to impair the initial electrostatic attraction to the negatively charged microbial membranes, potentially resulting in lower binding affinity compared to its more cationic counterparts. nih.gov This theoretical prediction aligns with experimental observations of this compound's reduced antimicrobial activity. nih.gov
| Computational Step | Application to this compound | Predicted Outcome |
| Target Selection | Bacterial cell membrane models (e.g., with anionic lipids like POPG) | Identification of initial peptide-membrane interaction sites. |
| Pose Prediction | Docking of this compound structure onto the membrane surface | Determination of the most energetically favorable binding orientation. |
| Affinity Calculation | Scoring functions estimate the free energy of binding | Lower binding affinity predicted for this compound compared to Jellein-I/II due to reduced positive charge. nih.gov |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of peptides in different environments. qut.edu.auscispace.comnaun.org For this compound, MD simulations can reveal how its structure changes upon interacting with a membrane, which is crucial for its function.
In aqueous solutions, peptides like Jelleins often exist in a flexible, random coil conformation. nih.gov Upon encountering a membrane environment, many AMPs fold into a more defined secondary structure, such as an α-helix. This induced folding is a key step in membrane disruption. However, studies using membrane-mimicking environments (sodium dodecyl sulphate, SDS) have shown that this compound exhibits an "undefined conformational preference". nih.gov This contrasts with Jellein-I and Jellein-II, which adopt a helical conformation under the same conditions. nih.gov
MD simulations can elucidate these differences by:
Simulating this compound in both water and in the presence of a lipid bilayer.
Tracking changes in secondary structure (e.g., helix, sheet, coil) over the simulation time.
Analyzing the stability of the peptide's conformation once associated with the membrane. nih.gov
The lack of a stable helical structure in a membrane environment for this compound likely contributes to its weaker biological activity, as a defined amphipathic helix is often necessary for AMPs to insert into and disrupt the lipid bilayer. nih.gov
| Peptide | Environment | Observed Conformation | Implication for Stability/Activity |
| Jellein-I | Aqueous Solution | Random Coil | Flexible, ready for binding. |
| Jellein-I | Membrane Mimetic (SDS) | α-Helical | Stable conformation for membrane interaction. nih.gov |
| Jellein-II | Membrane Mimetic (SDS) | α-Helical | Stable conformation for membrane interaction. nih.gov |
| This compound | Aqueous Solution | Random Coil | Flexible, but with reduced solubility. nih.gov |
| This compound | Membrane Mimetic (SDS) | Undefined Preference | Lacks a stable active conformation, impairing membrane disruption and activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. biorxiv.orgfrontiersin.org
While specific QSAR models for this compound are not yet established, the methodology can be applied by synthesizing a series of this compound analogs and measuring their antimicrobial activity. The development of a predictive QSAR model would involve:
Data Set Generation : Creating a library of this compound analogs with modifications at different positions (e.g., amino acid substitutions).
Descriptor Calculation : Quantifying various physicochemical properties (descriptors) for each analog, such as hydrophobicity, charge, size, and electronic properties.
Model Building : Using statistical methods, such as multiple linear regression, to build an equation that correlates the descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration).
Model Validation : Testing the model's predictive power on a set of compounds not used in its creation. biorxiv.org
Such a model could predict not only the antimicrobial potency but also the selectivity of this compound analogs, for instance, by building separate models for activity against bacterial cells versus mammalian cells. nih.gov This would help in designing peptides with improved therapeutic indices.
Even without a formal QSAR model, experimental and comparative studies have identified several key structural features, or descriptors, that are critical for the function of this compound and its family members. nih.gov These descriptors would be fundamental inputs for any future QSAR analysis.
N-Terminal Residue : The presence of a glutamate residue at the N-terminus of this compound significantly reduces its solubility and antimicrobial activity. nih.gov This indicates that the identity and properties of the N-terminal amino acid are crucial descriptors.
C-Terminal Modification : Jelleins I-III all possess a leucine (B10760876) residue added to the C-terminal portion of the conserved sequence, suggesting this residue is an important pharmacophoric element for antimicrobial action. nih.gov
| Structural Descriptor | Observation in this compound | Impact on Function |
| Net Positive Charge | +1 (lower than Jellein-I/II) | Impairs electrostatic interaction with microbial membranes, reducing activity. nih.gov |
| N-Terminal Residue | Glutamate (E) | Significantly reduces solubility and biological activity. nih.gov |
| Conserved Core | PFKISIH | Maintained across Jelleins I-III, likely essential for function. nih.gov |
| C-Terminal Leucine | Present | Considered an important pharmacophore group for the peptide family. nih.gov |
Advanced Quantum Mechanical Calculations for this compound Reactivity
Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of molecules. nih.gov This allows for the investigation of properties that are beyond the scope of classical methods like molecular dynamics, such as the formation and breaking of chemical bonds, electronic charge distribution, and reaction mechanisms at a sub-atomic level. nih.gov
For this compound, QM calculations could be applied to:
Elucidate Electronic Properties : Determine the precise charge distribution across the peptide, offering a more refined view than simply assigning integer charges to acidic or basic residues. This can help explain its interaction with the polar and nonpolar regions of a cell membrane.
Analyze Reactivity : Investigate the reactivity of specific amino acid side chains. For example, QM could model the potential for this compound to participate in enzymatic reactions or to generate reactive oxygen species, which is a known mechanism for some AMPs. nih.gov
Refine Force Field Parameters : Data from QM calculations can be used to improve the accuracy of the force fields used in classical MD simulations, leading to more reliable predictions of conformational dynamics and binding.
While the application of advanced QM calculations specifically to this compound is not yet documented, this approach represents a future frontier in understanding the subtle electronic effects that govern its stability, interactions, and ultimate biological function.
Bioinformatics and Cheminformatics Approaches to this compound Data Analysis
The application of bioinformatics and cheminformatics to analyze this compound data is primarily centered on sequence analysis, property prediction, and comparative studies within antimicrobial peptide databases. Although large-scale data analysis specific to this compound is not widely published, standard informatics tools are essential for interpreting its characteristics in the context of other AMPs.
Sequence Analysis and Database Comparison: Bioinformatics platforms and databases that catalog antimicrobial peptides are instrumental in the analysis of this compound. By inputting the amino acid sequence of this compound (PFKISIH-NH2) into these databases, researchers can perform homology searches to identify peptides with similar sequences or motifs. nih.gov This comparative analysis helps in postulating its mechanism of action based on better-studied homologous peptides. The conserved seven-amino-acid sequence PFKISIH is a key feature for such analyses. nih.gov These databases aggregate information on the source, structure, and activity of thousands of peptides, providing a rich dataset for contextualizing the properties of this compound.
Cheminformatics for Property Prediction: Cheminformatics tools can predict various molecular properties based on the peptide's structure. For this compound, these tools can calculate key descriptors relevant to its function, such as:
Molecular Weight: The size of the peptide.
Isoelectric Point (pI): The pH at which the peptide has a neutral charge.
Hydrophobicity and Hydrophobic Moment: Predicting how the peptide will interact with and insert into a lipid membrane.
Helical Wheel Projections: Visualizing the distribution of hydrophobic and hydrophilic residues to assess the peptide's amphipathicity, a key feature for membrane disruption.
These predicted properties, summarized in the table below, are foundational for building hypotheses about this compound's biological function. The lower net charge and hydrophobicity of this compound compared to Jellein-I, for instance, are computationally derived data points that correlate with its observed biological activity. nih.gov
| Descriptor Type | Predicted Property for this compound | Implication |
|---|---|---|
| Physicochemical | Net Positive Charge of +1 | Reduced electrostatic attraction to microbial membranes. nih.gov |
| Structural | Amphipathic Potential | Capacity to interact with and disrupt lipid bilayers. |
| Comparative | Sequence Homology to other AMPs | Potential for similar mechanisms of action. |
| Topological | Hydrophobic Residue Content (38%) | Influences peptide folding and membrane insertion. nih.gov |
The integration of these bioinformatics and cheminformatics approaches allows for a systematic analysis of this compound's structure-activity relationship, even in the absence of extensive experimental data. This data-driven analysis is crucial for guiding future research, such as designing synthetic analogs with potentially enhanced activity.
Advanced Analytical and Bioanalytical Methodologies for Jellein 3 Research
Chromatographic Techniques for Jellein-3 Isolation and Purification Research
Chromatographic methods play a vital role in separating this compound from the intricate mixtures found in biological sources like royal jelly and honey. These techniques leverage differences in physical and chemical properties to achieve high levels of purity required for subsequent analyses and functional studies.
High-Performance Liquid Chromatography (HPLC) for this compound Fractionation
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), has been widely employed in the isolation and purification of jelleines, including this compound, from royal jelly nih.govbiorbyt.com. This technique separates peptides based on their hydrophobicity, with more hydrophobic peptides eluting later from a reversed-phase column. Studies have utilized RP-HPLC to fractionate royal jelly extracts, allowing for the collection of fractions enriched in antimicrobial activity, which subsequently led to the identification of jelleines biorbyt.com. The versatility of HPLC makes it suitable for isolating peptides varying in source, quantity, and complexity nih.gov. Both analytical and semi-preparative HPLC methods are used, depending on the required amount and purity of the isolated compound jazindia.com.
Affinity Chromatography for this compound Isolation from Complex Biological Samples
Affinity chromatography is a powerful separation technique based on the specific reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix nih.govresearchgate.netresearchgate.net. While direct studies detailing the use of affinity chromatography specifically for isolating this compound were not prominently found, this technique is highly relevant for purifying peptides and proteins from complex biological samples like those containing this compound. For instance, concanavalin (B7782731) A chromatography has been used to isolate glycoproteins, including Major Royal Jelly Protein 1 (MRJP1), from honey biorbyt.com. Given that jelleines are believed to be derived from MRJP1, affinity-based methods targeting MRJP1 or its cleavage products could potentially be applied for this compound isolation. The high selectivity of affinity chromatography allows for significant purification, often in a single step, making it valuable for isolating substances present at low concentrations researchgate.net.
Mass Spectrometry (MS) for this compound Characterization and Quantification in Research
Mass Spectrometry (MS) is an indispensable tool in this compound research, providing detailed information about its molecular weight, sequence, and abundance in biological samples. MS-based techniques are often coupled with chromatographic methods for comprehensive analysis.
MALDI-TOF and ESI-Q-TOF-MS/MS for this compound Sequence Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization-Quadrupole-Time of Flight-Tandem Mass Spectrometry (ESI-Q-TOF-MS/MS) are powerful techniques used for the characterization and sequence analysis of peptides like this compound nih.govbiorbyt.comuniv-ghardaia.dz. ESI-Q-TOF-MS/MS has been specifically utilized to sequence the jelleines, including this compound, isolated from royal jelly nih.govbiorbyt.com. This tandem MS approach allows for the fragmentation of precursor ions and analysis of the resulting fragment ions, providing information about the amino acid sequence nih.gov. MALDI-TOF MS is also used for obtaining protein profiles and identifying microbial strains based on their protein fingerprints, highlighting its utility in analyzing biological samples that may contain peptides like this compound. The combination of these techniques enables detailed structural elucidation of peptides.
Quantification of this compound in Biological Matrices (e.g., Royal Jelly, Honey, EVs)
Quantifying this compound in various biological matrices is essential for understanding its distribution and potential biological roles. Enzyme-Linked Immunosorbent Assay (ELISA) has been employed for the quantification of this compound in biological samples such as royal jelly extracellular vesicles (RJEVs) and honey-derived extracellular vesicles (HEc-EVs). This immunological method utilizes specific antibodies raised against this compound for detection and quantification. For instance, direct ELISA has been used to quantify this compound in RJEV protein samples. While not specific to this compound, HPLC-MS/MS has also been used for the quantification of other compounds, such as 10-HDA, in royal jelly, demonstrating the applicability of coupled chromatographic and mass spectrometric methods for quantification in these complex matrices.
A study quantified Defensin-1 and this compound in HEc-EVs using direct ELISA. Briefly, HEc-EV protein was incubated overnight on a high binding plate with respective standards and controls. After blocking, plates were incubated with detection antibodies (anti-Apis mellifera this compound) followed by HRP-conjugated secondary antibody. The reaction was measured using a microplate reader at 450nm.
Identification of this compound Metabolites in Research Samples
The identification of metabolites of this compound is important for understanding its metabolic fate and potential bioactive breakdown products. While specific studies detailing the identification of this compound metabolites were not found in the provided search results, general metabolomics approaches utilizing techniques like LC-MS are commonly used for identifying metabolites in biological samples. LC-MS based metabolite profiling can provide semi-quantitative information about the relative abundances of metabolites. Metabolite identification often involves comparing experimental data (e.g., parent m/z, fragmentation patterns, retention time) to databases and libraries. High-resolution MS, such as that provided by Q-TOF systems, is beneficial for metabolite identification as it offers high detection sensitivity and specificity, allowing for the detection of expected and unexpected metabolites. Further research employing these advanced MS-based metabolomics strategies would be necessary to fully characterize this compound metabolites.
Immunoassays and Biosensor Development for this compound Research
Immunoassays and biosensors offer sensitive and specific approaches for detecting and quantifying target molecules, such as peptides, in complex biological matrices. Their development for this compound is essential for various research applications, including studying its presence in biological samples and investigating its mechanisms of action.
ELISA-based Detection and Quantification of this compound
Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay technique for the detection and quantification of peptides and proteins. Research has demonstrated the application of ELISA for the quantification of this compound. In studies investigating extracellular vesicles derived from Apis mellifera royal jelly, a direct ELISA method was employed to quantify this compound biorxiv.orgnih.gov. This involved incubating samples containing this compound with a high-binding polystyrene plate overnight nih.gov. Following blocking with bovine serum albumin (BSA), detection antibodies specific to Apis mellifera this compound were added nih.gov. An HRP-conjugated anti-rabbit antibody was subsequently used for detection, and the signal was developed using a substrate solution and measured at 450nm nih.gov. This methodology allowed for the identification and quantification of this compound as a cargo molecule within these extracellular vesicles biorxiv.orgnih.gov. The use of specific antibodies is central to the success of ELISA in selectively binding and detecting this compound amidst other components in the sample.
Data from a study quantifying Defensin-1 and this compound in honey-derived extracellular vesicles using ELISA is presented below nih.gov:
| Peptide | Sample Source | Detection Method | Finding | Citation |
| This compound | Honey-derived Extracellular Vesicles | Direct ELISA | Identified as intravesicular cargo | nih.gov |
| Defensin-1 | Honey-derived Extracellular Vesicular | Direct ELISA | Identified as intravesicular cargo | nih.gov |
This demonstrates the utility of ELISA in determining the presence and relative amounts of this compound in biological samples.
Development of this compound Biosensors for Real-Time Monitoring in Research
The development of biosensors for real-time monitoring of this compound would provide a dynamic tool for research, allowing for continuous detection without extensive sample processing. While the provided search results specifically detail ELISA-based detection of this compound biorxiv.orgnih.gov, the broader field of biosensor development offers potential avenues for this compound research. Biosensors integrate a biological recognition element with a transducer to convert a biological event into a measurable signal researchgate.net. Immunosensors, a type of biosensor utilizing antigen-antibody interactions, are capable of high-sensitivity detection of target molecules researchgate.net. Given the successful application of antibodies in this compound ELISA nih.gov, an immunosensor approach using anti-Jellein-3 antibodies could be explored for real-time monitoring.
General advancements in biosensor technology, such as the development of wearable biosensors for non-invasive monitoring of biomarkers in biofluids like sweat, highlight the potential for real-time analysis researchgate.netjku.at. These technologies often utilize electrochemical or optical transducers for signal conversion and amplification, improving detection precision researchgate.net. While specific this compound biosensor development is not explicitly detailed in the provided search results, the principles and technologies used in the development of other peptide or biomarker biosensors could be adapted for this compound. The ability to monitor this compound in real-time could be invaluable for studying its release, distribution, and interaction with target organisms or cells in various research settings.
Future Directions and Emerging Research Avenues for Jellein 3
Integration of Omics Technologies in Jellein-3 Research
The advent of omics technologies, including transcriptomics, proteomics, and metabolomics, provides powerful approaches for gaining comprehensive insights into biological systems at the molecular level ox.ac.uknih.govmdpi.comwikipedia.org. Integrating these technologies into this compound research can offer a holistic view of its effects on cells and organisms, moving beyond the observation of phenotypic outcomes to understanding the underlying molecular changes. While direct studies detailing this compound-induced omics changes are limited in the provided search results, the presence of this compound in RJEVs, which themselves have been subject to molecular analysis nih.govbiorxiv.orgmdpi.com, underscores the relevance of these approaches in studying the biological context of this compound.
This compound Induced Transcriptomic and Proteomic Profiling
Transcriptomics involves the large-scale study of RNA molecules, providing a snapshot of gene expression within a biological sample ox.ac.uknih.govmdpi.com. Proteomics focuses on the comprehensive analysis of proteins, including their abundance, modifications, and interactions ox.ac.uknih.govmdpi.com. Applying this compound to target cells (e.g., bacterial cells, host cells involved in immune responses) followed by transcriptomic and proteomic profiling could reveal the changes in gene expression and protein profiles induced by the peptide. This could help identify the cellular pathways activated or repressed by this compound, providing deeper insights into its mechanisms of action, such as its antimicrobial effects or potential immunomodulatory roles. While specific data on this compound-induced transcriptomic or proteomic changes were not found, this remains a crucial avenue for future research to fully elucidate its molecular targets and downstream effects.
Metabolomic Approaches to Elucidate this compound Pathways
Metabolomics is the systematic study of small molecules, or metabolites, within a biological system wikipedia.orgupf.edu. Metabolomic profiling of cells or organisms exposed to this compound could identify alterations in metabolic pathways. upf.edu Changes in metabolite concentrations can serve as indicators of cellular responses and pathway modulation by the peptide. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed in metabolomics studies to quantify a wide range of metabolites metabolomicsworkbench.orgkarmanos.org. By analyzing the metabolic footprint of this compound treatment, researchers could gain a better understanding of how the peptide affects cellular energy metabolism, lipid synthesis, or other crucial metabolic processes, further illuminating its biological activities and potential therapeutic implications. The application of metabolomics specifically to study this compound's effects represents an emerging research area.
This compound in Advanced Biomedical Research Tools
Beyond its intrinsic biological activities, this compound and its derivatives hold potential for development as advanced tools in biomedical research. Chemical probes, for instance, are invaluable small molecules used to selectively modulate protein function and validate potential drug targets drugtargetreview.comnih.govthermofisher.krnih.gov.
Development of this compound Based Probes for Target Validation
The development of chemical probes based on the structure of this compound could provide researchers with specific tools to investigate its cellular targets and mechanisms. Previous research on Jelleine-1 has demonstrated the feasibility of creating synthetic analogues with modifications, such as the addition of a tyrosine residue with an ultraviolet probe or halogen atoms, to study their activity and interactions nih.govmdpi.com. Applying similar strategies to this compound could lead to the creation of probes with fluorescent tags, affinity labels, or other modifications. These this compound based probes could then be used in techniques like pull-down assays or imaging studies to directly identify the molecules or structures that this compound interacts with in a cellular context, thereby aiding in target validation and mechanism deconvolution.
Exploration of this compound as a Research Tool for Cellular Processes
Understanding the fundamental mechanisms by which this compound exerts its effects, such as its interaction with biological membranes or its influence on intracellular components like DNA or ATP content nih.govmdpi.com, contributes to the broader knowledge of cellular processes. While this compound is the subject of these investigations, its specific mode of action could potentially be harnessed to use this compound itself as a tool to study these processes in isolation or in combination with other perturbations. For example, this compound's ability to interact with microbial membranes could make it a tool for studying membrane dynamics or the effects of membrane disruption on bacterial viability and function. Further exploration is needed to fully realize this compound's potential as a research tool beyond its direct biological effects.
Methodological Advancements and Challenges in this compound Research
Advancements in peptide synthesis and modification techniques are crucial for the progression of this compound research. The ability to synthesize this compound and create modified analogues allows for structure-activity relationship studies and the development of molecules with improved stability, potency, or specificity. Halogenation of Jelleine-1, for instance, has been shown to increase its antimicrobial activity and chemical stability nih.govmdpi.com.
However, research into peptides like this compound also faces several methodological challenges. Determining the precise three-dimensional structure of this compound and its analogues, especially in complex biological environments, remains challenging but is critical for understanding its interactions with targets. nih.gov Ensuring the stability of the peptide in various biological matrices and developing effective delivery methods are also significant hurdles. mdpi.com Furthermore, the application and interpretation of data from high-throughput omics technologies require sophisticated bioinformatics and statistical approaches. nih.govmdpi.comnih.govnih.gov Standardizing methodologies for studying peptide-induced cellular changes and validating identified targets are essential for ensuring the reproducibility and reliability of research findings in the field of this compound and other antimicrobial peptides. nih.gov
Overcoming Hydrolysis and Stability Challenges for Research Applications
A significant challenge in the research and potential application of peptide compounds like this compound is their susceptibility to hydrolysis, particularly by proteases. nih.govresearchgate.netresearchgate.netfrontiersin.org Peptides can undergo degradation in aqueous solutions, which affects their stability and bioactivity. mdpi.com Jelleine-I, a closely related peptide, has been shown to be sensitive to enzymatic hydrolysis by enzymes such as trypsin and chymotrypsin. nih.gov
Strategies to enhance the stability of therapeutic peptides in aqueous formulations are crucial for their research applications. These strategies include optimizing pH conditions, as pH strongly influences hydrolysis rates. mdpi.com The use of appropriate buffers is a common method to maintain the desired pH range to reduce degradation. mdpi.com For instance, formulations in a pH range between 3 and 5 can help minimize deamidation and oxidation. mdpi.com
Other approaches to improve peptide stability involve the application of co-solvency, air exclusion, viscosity enhancement, and the use of excipients like polyols. mdpi.com Molecular modification techniques, such as isomerization, biomimetic end modifications, and multimerization, can also be employed to enhance peptide stability and activity. mdpi.comnih.gov Specifically, halogenation has been shown to increase the proteolytic stability of jelleine-1 significantly. frontiersin.org While this compound's specific stability profile requires dedicated study, these general strategies for peptide stabilization provide a framework for overcoming hydrolysis and stability challenges in its research and development.
Application of Artificial Intelligence and Machine Learning in this compound Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in various scientific disciplines, including the discovery and study of chemical compounds and potential therapeutic agents. mdpi.comnih.govbath.ac.ukgoogle.es ML models are capable of identifying patterns in large datasets and building classification and prediction models based on training data. nih.gov This can be applied to understand how structural features of compounds correlate with their biological activities or stability profiles. nih.gov
In the context of peptide research, AI and ML could potentially be utilized to analyze the structure-activity relationships of jelleines, including this compound. By analyzing data from existing jelleine variants and other antimicrobial peptides, AI/ML algorithms might predict modifications that could enhance this compound's stability against hydrolysis or improve its interaction with target membranes. While current research does not specifically detail the use of AI/ML in this compound discovery, the broader application of these technologies in peptide design and optimization suggests a promising avenue for future research to accelerate the identification of more stable and potent this compound analogs.
Ethical Considerations and Sustainability in this compound Research
Research involving chemical compounds, particularly those with potential biological applications like this compound, necessitates careful consideration of ethical principles and sustainability. Ethical considerations in research generally encompass voluntary participation, informed consent, honesty, integrity, objectivity, confidentiality, and the protection of research subjects. youtube.cominterpreting-ideas.comscribbr.comresearchgate.net In the context of healthcare research, key ethical aspects include informed consent, data security and governance, and a careful balance between potential benefits and risks. cayuse.com
For this compound research, ethical considerations are relevant across various stages. If research involves biological samples or testing, principles of informed consent and the ethical treatment of biological sources are paramount. Ensuring the integrity and objectivity of research findings is crucial for scientific advancement and public trust. youtube.comscribbr.com
Sustainability in research involves considering the environmental and societal impact of research activities and the potential applications of the compound. mdpi.comresearchgate.netresearchgate.nethaw-hamburg.defrontiersin.org For this compound, derived from royal jelly, sustainability considerations might involve the ethical sourcing of royal jelly and the potential impact of large-scale production on bee populations and ecosystems. Research into sustainable synthesis methods for this compound or its analogs could also be a relevant area. Integrating ethical considerations and sustainability principles into the research design and development process for this compound is essential for responsible scientific progress and the potential long-term viability of its applications.
Q & A
Q. How can researchers identify research gaps in existing studies on Jellein-3?
Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science, focusing on keywords such as "this compound synthesis," "bioactivity," and "mechanistic studies." Prioritize recent publications and meta-analyses to highlight inconsistencies, understudied applications (e.g., antimicrobial efficacy vs. cytotoxicity), and methodological limitations (e.g., lack of dose-response data). Use tools like VOSviewer to map research trends and identify underexplored areas .
Q. What experimental design considerations are critical for studying this compound's bioactivity?
Define clear variables (e.g., concentration ranges, solvent systems) and controls (e.g., negative/positive controls for cytotoxicity assays). Use replicated experimental setups to minimize variability, and validate findings across multiple cell lines or model organisms. Incorporate dose-response curves and time-course analyses to assess dynamic effects. Document protocols in detail to ensure reproducibility, adhering to guidelines for ethical approval if using animal models .
Q. How should researchers validate the purity and structural integrity of synthesized this compound?
Employ orthogonal analytical techniques:
- Chromatography : HPLC or UPLC with UV/Vis detection for purity assessment.
- Spectroscopy : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.
- Stability testing : Monitor degradation under varying pH, temperature, and light conditions. Compare results with published spectral data or reference standards .
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for comparing multiple experimental groups and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. For time-series data, consider mixed-effects models to account for repeated measurements. Validate assumptions (normality, homogeneity of variance) using Shapiro-Wilk and Levene’s tests .
Advanced Research Questions
Q. How can contradictory findings in this compound’s antimicrobial efficacy across studies be resolved?
Conduct a meta-analysis to quantify heterogeneity sources (e.g., strain variability, assay conditions). Replicate disputed experiments under standardized protocols, controlling for variables like inoculum size and growth media. Use sensitivity analyses to identify critical factors influencing outcomes. Cross-validate results with alternative methods (e.g., microbroth dilution vs. agar diffusion) .
Q. What methodologies optimize this compound’s synthesis yield while minimizing byproducts?
Screen reaction parameters (temperature, solvent polarity, catalysts) using design-of-experiments (DoE) approaches like factorial design. Employ green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Monitor reaction progress in real-time via FTIR or LC-MS. Purify intermediates using flash chromatography or preparative HPLC .
Q. How can researchers design mechanistic studies to elucidate this compound’s mode of action?
Combine omics approaches (transcriptomics/proteomics) with functional assays:
Q. What strategies address reproducibility challenges in this compound research?
Publish raw datasets and detailed protocols in open-access repositories (e.g., Zenodo). Use blinded analysis to reduce bias and collaborate with independent labs for external validation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register studies on platforms like Open Science Framework to mitigate selective reporting .
Q. How can computational modeling enhance the design of this compound analogs with improved properties?
Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial membranes. Use QSAR models to correlate structural features (e.g., lipophilicity, charge distribution) with bioactivity. Validate predictions via synthesis and in vitro testing, iterating based on feedback between computational and experimental results .
Q. What frameworks assess the long-term stability of this compound in formulation studies?
Follow ICH guidelines for stability testing:
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
- Real-time stability : Monitor under recommended storage conditions for 6–24 months.
Analyze degradation products via LC-MS and assess bioactivity retention. Use Arrhenius kinetics to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
